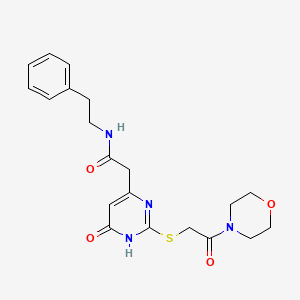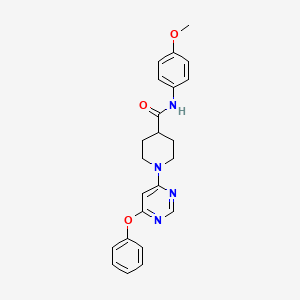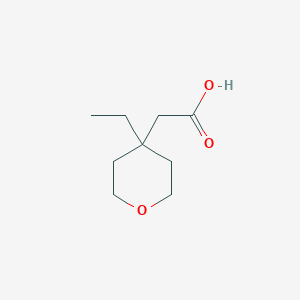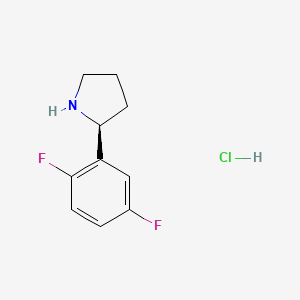
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is a complex organic compound characterized by its multiple functional groups, including a sulfonate group, chloro, methyl, and propoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate typically involves multiple steps, starting with the chlorination of 3,5-dimethylphenol to introduce the chloro group. Subsequent steps may include methylation to add the methyl groups and propoxylation to introduce the propoxy group. The final step involves sulfonation to attach the sulfonate group.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. Large-scale production would require careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) are typically employed.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones.
Reduction: : Alcohols or alkanes can be formed.
Substitution: : Various substituted benzene derivatives can be produced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a building block for more complex molecules.
Biology
In biological research, it can be used as a probe to study enzyme activities or as a part of drug discovery processes.
Medicine
Industry
In the industrial sector, it may be used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethylphenol: : Similar in structure but lacks the propoxy and sulfonate groups.
3,5-Dimethylphenyl 4-methylbenzene-1-sulfonate: : Similar sulfonate group but different chloro and propoxy positions.
Uniqueness
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-4-methyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-5-6-22-17-10-14(4)16(19)11-18(17)24(20,21)23-15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFKOGCPEMQHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
![4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2824590.png)
![N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2824593.png)




![3-(benzenesulfonyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]propanamide](/img/structure/B2824601.png)
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)

